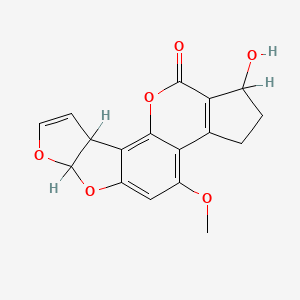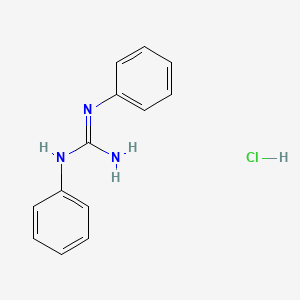![molecular formula C48H74N12O12S2 B1217261 (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide CAS No. 77327-45-8](/img/structure/B1217261.png)
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of oxovanadium(IV)-amide compounds involves reactions of bis(pentane-2,4-dionato)oxovanadium(IV) with specific amides in methanolic solutions, leading to crystallized compounds with detailed geometric configurations around the vanadium center, demonstrating the intricate process of creating complex molecules with specific functional groups and structural features (Hanson et al., 1992).
Molecular Structure Analysis
X-ray crystallography is a common method for determining the molecular structure of complex compounds. For example, studies have revealed the crystal structures of various compounds, establishing their molecular configurations, bond lengths, and angles, which are critical for understanding the compound's reactivity and properties (Guseinov et al., 2006).
Chemical Reactions and Properties
The reactivity of a compound can be influenced by its functional groups and molecular structure. Research on oxovanadium(IV) complexes has shown how the geometry around the vanadium center and bond lengths between vanadium and other atoms in the compound dictate its reactivity and interaction with ligands (Hanson et al., 1992).
Scientific Research Applications
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds has significant relevance in the development of pharmaceuticals and materials science. For example, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into various substituted compounds demonstrates the versatility of these chemical frameworks for developing novel therapeutic agents and materials with unique properties (Albreht et al., 2009).
Novel Synthetic Pathways
The synthesis of novel organic compounds often involves creating unique heterocyclic structures that can serve as key intermediates or end-products with potential biological activity. For instance, the creation of 2-thioxohydropyridine-3-carbonitrile and its derivatives through reactions involving cyanothioacetamide illustrates the complex synthetic routes utilized to explore new chemical spaces (Attaby et al., 2002).
Pharmacological Potential
The pharmacological characterization of molecules, such as κ-opioid receptor antagonists, highlights the therapeutic potential of complex organic compounds. These studies can lead to the development of new drugs for treating conditions such as depression and addiction disorders, showcasing the application of complex chemical synthesis in pharmacology (Grimwood et al., 2011).
Antiviral Research
Research on antagonists for specific receptors, like CCR5, which are involved in the HIV-1 lifecycle, demonstrates the application of complex synthetic molecules in antiviral therapy. Such studies are crucial for developing new treatments for infectious diseases, highlighting the role of synthetic chemistry in addressing global health challenges (Finke et al., 2001).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storing the compound.
Future Directions
This could involve potential applications of the compound, areas for further research, and predictions about the compound’s future use and impact.
properties
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74N12O12S2/c1-4-27(2)40-46(70)56-31(16-17-36(50)61)42(66)57-33(23-37(51)62)43(67)58-34(47(71)60-21-9-11-35(60)45(69)55-30(10-8-20-49)41(65)53-25-38(52)63)26-73-74-48(18-6-5-7-19-48)24-39(64)54-32(44(68)59-40)22-28-12-14-29(72-3)15-13-28/h12-15,27,30-35,40H,4-11,16-26,49H2,1-3H3,(H2,50,61)(H2,51,62)(H2,52,63)(H,53,65)(H,54,64)(H,55,69)(H,56,70)(H,57,66)(H,58,67)(H,59,68)/t27-,30-,31-,32-,33-,34-,35-,40-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVZXPFUQHTUKV-SZQHDTAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCCCC2)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74N12O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Det2Tyr(Me)-ovt | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B1217180.png)
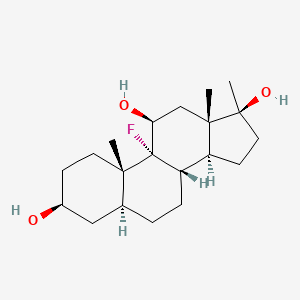
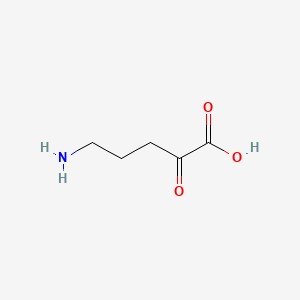

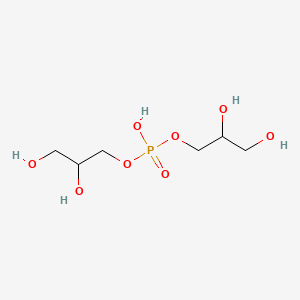
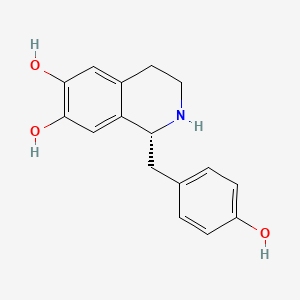
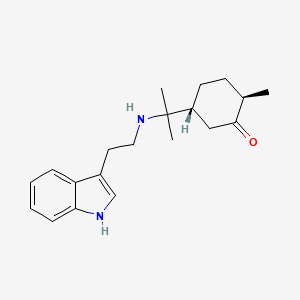
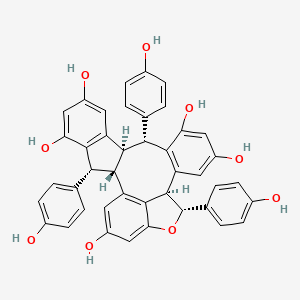
![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide](/img/structure/B1217195.png)
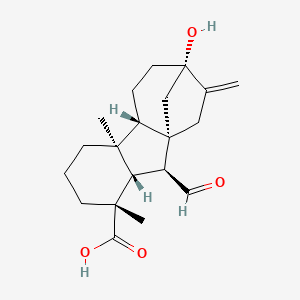
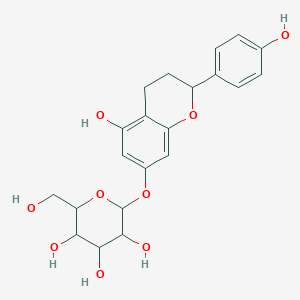
![(4-methylphenyl)(2-sulfanylidene[1,2,4]triazolo[5,1-b][1,3]benzothiazol-1(2H)-yl)methanone](/img/structure/B1217199.png)
